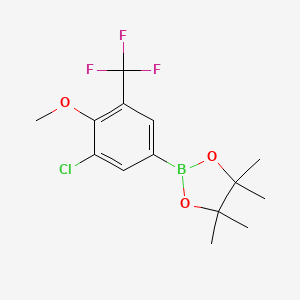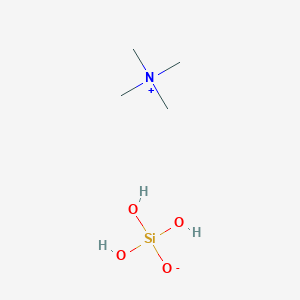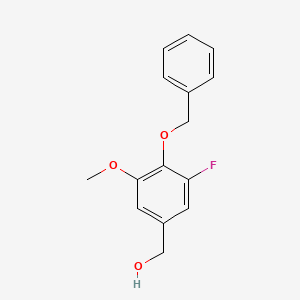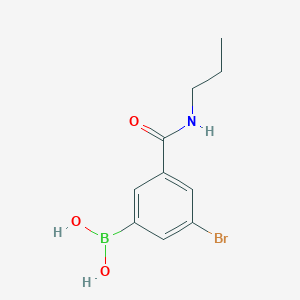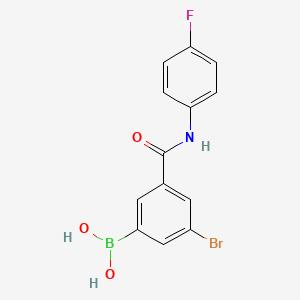
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid
Übersicht
Beschreibung
“5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid” is a chemical compound with the molecular formula C13H10BBrFNO3 . It is a derivative of boronic acid, which is a class of compounds containing a boron atom bonded to three oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to three oxygen atoms, a bromine atom, a fluorine atom, and two phenyl rings . The InChI code for this compound is 1S/C13H10BBrFNO3/c15-10-6-8(5-9(7-10)14(19)20)13(18)17-12-3-1-11(16)2-4-12/h1-7,19-20H,(H,17,18) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid, like its related compounds, is used in various organic synthesis processes due to its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This enables the creation of complex organic molecules with potential pharmacological activities. For example, the synthesis of new thiophene derivatives via Suzuki cross-coupling reactions has shown potential in pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015). Similarly, the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through reactions involving arylboronic acids underscores the significance of these compounds in medicinal chemistry (Sutherland & Gallagher, 2003).
Catalysis and Material Science
Boronic acids, including derivatives similar to 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid, have found applications in catalysis and material science. For instance, the development of heterogeneous recyclable catalysts for Suzuki-Miyaura C-C coupling reactions highlights the utility of these compounds in green chemistry, offering a sustainable approach to synthesizing fluorinated biphenyl derivatives, which are crucial in pharmaceuticals and novel material development (Erami et al., 2017).
Biological Applications
Research has also explored the biological applications of boronic acid derivatives. For example, the study on the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives against various cancer cell lines, including A2780 ovarian cancer cells, provides insights into their potential as anticancer agents. These compounds exhibited strong cell cycle arrest induction in G2/M phases associated with caspase-3 activation, indicating their utility as phase cycle-specific agents in cancer treatment (Psurski et al., 2018).
Optical and Sensory Applications
Additionally, the synthesis and structure-function relationship study of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes reveal the potential of boronic acid derivatives in creating optical modulation materials. These compounds demonstrate significant utility in saccharide recognition, offering a novel approach to developing glucose sensing materials and other sensory applications in biomedical fields (Mu et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-bromo-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrFNO3/c15-10-6-8(5-9(7-10)14(19)20)13(18)17-12-3-1-11(16)2-4-12/h1-7,19-20H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGFNBENCSPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158324 | |
| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid | |
CAS RN |
2121513-21-9 | |
| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




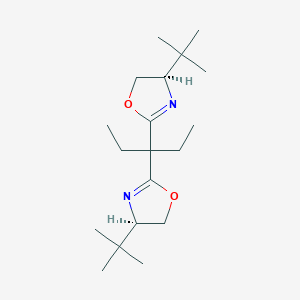
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)


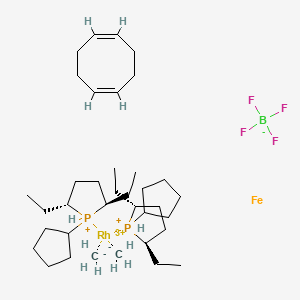

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
